An In-Depth Technical Guide to the Structure-Activity Relationship of ASK1 Inhibitors Based on Ask1-IN-2
An In-Depth Technical Guide to the Structure-Activity Relationship of ASK1 Inhibitors Based on Ask1-IN-2
This technical guide provides a detailed overview of Apoptosis Signal-Regulating Kinase 1 (ASK1) as a therapeutic target and the structure-activity relationship (SAR) of 1H-indole-2-carboxamide derivatives, including the potent inhibitor Ask1-IN-2. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to ASK1 as a Therapeutic Target
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] ASK1 is activated by a wide array of cellular stressors, including oxidative stress (Reactive Oxygen Species), endoplasmic reticulum (ER) stress, inflammatory signals like TNF-α, and calcium influx.[3][4] Once activated, ASK1 initiates downstream signaling that is pivotal in regulating cellular responses such as apoptosis, inflammation, and fibrosis.[1] Due to its central role in these pathological processes, the excessive activation or dysregulation of ASK1 is linked to numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][3]
The ASK1 Signaling Pathway
Under homeostatic conditions, ASK1 is kept in an inactive state through a direct interaction with the reduced form of thioredoxin (Trx).[3][4] Upon exposure to stress signals like ROS, Trx becomes oxidized and dissociates from ASK1. This dissociation allows ASK1 to form homo-oligomeric complexes, leading to autophosphorylation at key threonine residues (e.g., Thr845) in its activation loop, which results in its full enzymatic activation.[3]
Activated ASK1 then phosphorylates and activates downstream MAPK Kinases (MKKs): primarily MKK4 and MKK7, which in turn activate c-Jun N-terminal Kinase (JNK), and MKK3 and MKK6, which activate p38 MAPK.[1][4][5] The activation of the JNK and p38 pathways leads to a variety of cellular outcomes that are highly dependent on the cellular context and stimulus, including the induction of apoptosis and the production of inflammatory cytokines.[1][6]
Ask1-IN-2 Structure-Activity Relationship (SAR)
Ask1-IN-2 (also referred to as compound 19) is a potent, orally active ASK1 inhibitor with a 1H-indole-2-carboxamide scaffold.[1][7] It was developed through structural optimization of a hit compound (compound 7), leading to a significant increase in potency and improved pharmacokinetic properties.[1][5] The SAR studies highlight the importance of the indole-2-carboxamide core as a novel hinge-binding scaffold for achieving high inhibitory activity against the ASK1 kinase.[1]
Quantitative SAR Data
The following table summarizes the inhibitory activities of Ask1-IN-2 and a reference compound, Selonsertib (GS-4997). The development of Ask1-IN-2 from a less active hit compound demonstrates a successful structure-based drug design campaign.[1]
| Compound | Structure | ASK1 IC₅₀ (nM) | Cellular Inhibition (AP1-HEK293 cells) |
| Ask1-IN-2 (Cmpd 19) | 6-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-indole-2-carboxamide | 32.8 [7][8] | 95.59% inhibition at 10 µM[7][8] |
| Selonsertib (GS-4997) | Reference ASK1 Inhibitor | Mentioned as less potent in cellular assays[1] | Weaker inhibitory effect than Ask1-IN-2[1] |
Note: Specific IC₅₀ for the initial hit (compound 7) is not available in the cited abstracts, but its optimization led to the highly potent Ask1-IN-2.
Key Experimental Methodologies
The evaluation of Ask1-IN-2 and related compounds involved a series of standardized in vitro and in vivo assays to determine their potency, cellular activity, and therapeutic efficacy.
In Vitro Kinase Inhibition Assay
The biochemical potency of inhibitors against the ASK1 enzyme is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced during the kinase reaction, which correlates directly with enzyme activity.
Principle:
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The ASK1 enzyme phosphorylates a substrate using ATP, producing ADP.
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The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
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The Kinase Detection Reagent is then added to convert the ADP back to ATP and use the newly synthesized ATP in a luciferase/luciferin reaction to generate a light signal.
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The luminescence intensity is proportional to the ADP concentration and, therefore, the ASK1 activity.
Protocol Outline:
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Reagent Preparation: Dilute ASK1 enzyme, substrate, ATP, and test compounds (e.g., Ask1-IN-2) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).
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Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations, followed by 2 µL of enzyme and 2 µL of a substrate/ATP mixture.
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Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
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ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
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Signal Generation: Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and record the luminescence.
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Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Activity Assay (AP-1 Reporter Assay)
To confirm that the inhibitor is active in a cellular context, a reporter gene assay is often used. Since the ASK1 pathway activates JNK, which in turn can activate the transcription factor AP-1, an AP-1-driven luciferase reporter assay in a cell line like HEK293 is a relevant method.
Protocol Outline:
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HEK293 cells are transiently transfected with a plasmid containing the luciferase gene under the control of an AP-1 response element.
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Cells are pre-treated with various concentrations of the ASK1 inhibitor (e.g., Ask1-IN-2) for 1 hour.[8]
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The ASK1 pathway is stimulated (e.g., with TNF-α or H₂O₂).
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After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
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A decrease in the luciferase signal indicates inhibition of the ASK1-JNK-AP-1 signaling axis. Ask1-IN-2 was shown to inhibit reporter activity by 95.59% at a concentration of 10 µM.[7][8]
In Vivo Efficacy Model
The therapeutic potential of Ask1-IN-2 for treating inflammatory bowel disease was evaluated in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis (UC).[1]
Protocol Outline:
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UC is induced in mice by administering DSS in their drinking water.
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A treatment group receives daily oral doses of Ask1-IN-2 (e.g., 25 mg/kg), while a control group receives a vehicle.[8][9]
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Clinical parameters are monitored daily, including body weight loss and a disease activity index (DAI) score (which assesses stool consistency and bleeding).
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At the end of the study, colon length is measured (shortening is a sign of inflammation), and colon tissues are collected for histological analysis to assess inflammatory cell infiltration and tissue damage.
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Mechanistic studies can also be performed on tissue lysates to confirm that the inhibitor represses the phosphorylation of ASK1, p38, and JNK in vivo.[1][8]
In this model, Ask1-IN-2 significantly attenuated body weight loss, reduced the DAI score, prevented colon shortening, and suppressed inflammatory cell infiltration, demonstrating its efficacy in a relevant disease model.[1]
Conclusion
Ask1-IN-2 is a potent and orally bioavailable inhibitor of ASK1, developed from a 1H-indole-2-carboxamide scaffold. The structure-activity relationship studies that led to its discovery underscore the importance of this novel hinge-binding motif for achieving high potency. The compound has demonstrated significant activity in both in vitro and cellular assays and has shown clear therapeutic efficacy in a preclinical model of ulcerative colitis. These findings validate that direct inhibition of the ASK1 kinase is a promising therapeutic strategy for inflammatory diseases and provide a strong foundation for the further development of this class of inhibitors.
References
- 1. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. ASK1-IN-2 | MAPK | Apoptosis | ASK | TargetMol [targetmol.com]
